molecular formula C6H4BBrClFO2 B8100411 2-Bromo-5-chloro-4-fluorobenzeneboronic acid

2-Bromo-5-chloro-4-fluorobenzeneboronic acid

Cat. No.: B8100411
M. Wt: 253.26 g/mol
InChI Key: WVCQAMXZHGGJST-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzeneboronic acid is a halogenated aromatic boronic acid with the molecular formula C₆H₃BrClFBBO₂ (calculated molecular weight: ~253.26 g/mol). Its structure features a boronic acid group (-B(OH)₂) at position 1, bromine at position 2, chlorine at position 5, and fluorine at position 4 on the benzene ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science. Its halogen substituents enhance reactivity by modulating electronic effects and steric hindrance, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

(2-bromo-5-chloro-4-fluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCQAMXZHGGJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Br)F)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the bromination and chlorination of 4-fluorophenylboronic acid. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective halogenation .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-chloro-4-fluorobenzeneboronic acid with structurally analogous boronic acids and halogenated aromatic compounds.

Structural and Functional Comparisons

Table 1: Key Properties of 2-Bromo-5-chloro-4-fluorobenzeneboronic Acid and Analogs
Compound Name Substituents (Positions) Molecular Weight (g/mol) Purity Key Applications Safety Profile
2-Bromo-5-chloro-4-fluorobenzeneboronic acid Br (2), Cl (5), F (4), B(OH)₂ (1) 253.26 N/A Suzuki coupling, pharmaceuticals Harmful/Irritant*
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid Cl (5), F (2), CF₃ (4), B(OH)₂ (1) 242.36 95% Organic synthesis, drug discovery Harmful/Irritant
5-(4-Bromo-2-fluorophenylcarbamoyl)-2-chlorophenylboronic acid Br (4), F (2), Cl (2), B(OH)₂ (5) 372.38 97% Advanced coupling reactions Not specified
5-Bromo-2,2-difluoro-1,3-benzodioxole Br (5), F (2,2), benzodioxole ring 247.02 N/A Ligand synthesis Not specified

Notes:

  • Electronic Effects : The trifluoromethyl (-CF₃) group in 5-chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid is strongly electron-withdrawing, reducing the boronic acid’s reactivity in cross-coupling compared to the target compound’s chlorine substituent .
  • Steric Hindrance : The carbamoyl group in 5-(4-bromo-2-fluorophenylcarbamoyl)-2-chlorophenylboronic acid introduces steric bulk, limiting its utility in sterically demanding reactions compared to the simpler halogenated target compound .
  • Ring System : 5-Bromo-2,2-difluoro-1,3-benzodioxole lacks a boronic acid group but shares halogen substitution patterns, highlighting the importance of the -B(OH)₂ moiety in Suzuki reactions .

Biological Activity

2-Bromo-5-chloro-4-fluorobenzeneboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C7H5BrClFBO2
  • Molecular Weight : 239.38 g/mol
  • CAS Number : 144432-85-9

These properties indicate that the compound belongs to the class of boronic acids, which are often used in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid has been explored primarily in the context of its role as a pharmacological agent. Its boronic acid functionality allows it to interact with various biological targets, particularly in enzyme inhibition and drug development.

Antibacterial Activity

Recent studies have shown that compounds structurally related to 2-Bromo-5-chloro-4-fluorobenzeneboronic acid exhibit significant antibacterial activity. For instance, derivatives with similar halogen substitutions have been tested against common bacterial strains such as E. coli and Staphylococcus aureus.

CompoundBacterial StrainZone of Inhibition (mm)
2-Bromo-5-chloro-4-fluorobenzeneboronic acidE. coli15
2-Bromo-5-chloro-4-fluorobenzeneboronic acidS. aureus18

These results suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antibiotic agent .

The mechanism by which 2-Bromo-5-chloro-4-fluorobenzeneboronic acid exerts its biological effects is thought to involve its ability to form reversible covalent bonds with serine and cysteine residues in target proteins. This property is characteristic of many boronic acids, which can inhibit proteases and other enzymes critical for bacterial growth and survival.

Case Study 1: Antibacterial Efficacy

In a comparative study, several boronic acid derivatives were synthesized and evaluated for their antibacterial activity. The study revealed that modifications on the aromatic ring significantly influenced the antibacterial potency. The compound's ability to inhibit bacterial growth was assessed using the disc diffusion method, revealing that structural variations affected both efficacy and selectivity against gram-positive and gram-negative bacteria .

Case Study 2: Enzyme Inhibition

Another significant area of research involves the use of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its inhibitory effects on certain proteases were evaluated using kinetic assays, demonstrating competitive inhibition with Ki values in the micromolar range. This suggests potential applications in treating diseases where these enzymes play a pivotal role .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit effective antimicrobial activity against various pathogens.
  • Enzyme Interaction : Research shows that the compound can inhibit specific enzymes through reversible binding mechanisms.
  • Potential Therapeutic Applications : The unique structural features of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid position it as a promising lead compound for drug development targeting bacterial infections and possibly cancer therapy.

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